

Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

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An In-depth Technical Guide to 1-(N-morpholino)cyclohex-1-ene

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(N-morpholino)cyclohex-1-ene, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

1-(N-morpholino)cyclohex-1-ene, also known as N-(1-Cyclohexen-1-yl)morpholine, is a cyclic enamine.^[1] It is a colorless to light yellow or light orange liquid with a distinct amine-like odor.^{[2][3][4][5]} This compound is recognized for its utility as a building block in the synthesis of complex organic molecules.^[5]

Table 1: Physical and Chemical Properties of 1-(N-morpholino)cyclohex-1-ene

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₇ NO	[2][5][6]
Molecular Weight	167.25 g/mol	[2][5][7]
CAS Number	670-80-4	[2][5]
Appearance	Clear, colorless to light yellow/orange liquid	[2][4][5]
Density	0.995 - 1.02 g/mL at 25 °C	[2][5]
Boiling Point	118-120 °C at 10 mm Hg	[2][3]
Refractive Index (n ²⁰ /D)	1.510 - 1.524	[2][5]
Flash Point	155 °F (68.3 °C)	[2][8][9]
Purity	>97.0% (GC)	[4][5]
Storage Conditions	0 - 8 °C, under inert gas, protected from moisture	[2][5][10]

Synthesis and Experimental Protocols

1-(N-morpholino)cyclohex-1-ene is commonly synthesized via the condensation reaction of cyclohexanone and morpholine, catalyzed by an acid such as p-toluenesulfonic acid. This reaction is a general method for preparing enamines from secondary aliphatic amines and cyclohexanone or cyclopentanone.[11]

Experimental Protocol: Synthesis of 1-(N-morpholino)cyclohex-1-ene[2][3][11]

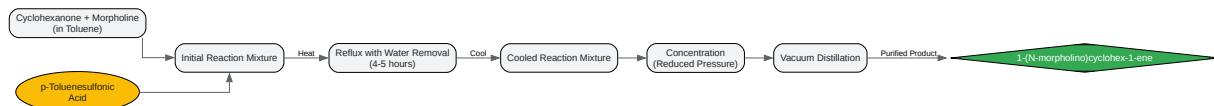
- Reactants and Catalyst:

- Cyclohexanone (1.0 eq.)
- Morpholine (1.2 eq.)
- p-Toluenesulfonic acid (0.016 eq.)
- Anhydrous Toluene (solvent)

- Procedure:

- To a solution of morpholine in anhydrous toluene, add cyclohexanone.
- Add the catalyst, p-toluenesulfonic acid, to the mixture.
- Heat the reaction mixture to reflux for 4 to 5 hours, using a Dean-Stark apparatus or a water separator to remove the water formed during the reaction.[11] An excess of morpholine is used as a considerable amount dissolves in the separated water.[11]
- After the reaction is complete (indicated by the cessation of water separation), cool the solution to room temperature.[2][3][11]
- Concentrate the reaction mixture under reduced pressure to remove the toluene.[2][3]
- The crude product is then purified by vacuum distillation to yield 1-(N-morpholino)cyclohex-1-ene as a colorless liquid.[11] The typical yield is between 72% and 85%. [2][3][11]

Note: The product is susceptible to hydrolysis, so exposure to moisture should be minimized.
[11]



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Caption: Synthesis workflow for 1-(N-morpholino)cyclohex-1-ene.

Chemical Reactivity and Applications

1-(N-morpholino)cyclohex-1-ene is a valuable intermediate due to the reactivity of the enamine functional group. It serves as a nucleophile and is used in various synthetic transformations.

- **Alkylation and Acylation:** Enamines derived from cyclohexanones are excellent substrates for alkylation by alkyl halides or electrophilic olefins.[11] Subsequent hydrolysis of the alkylated enamine provides a reliable route to α -monoalkylcyclohexanones.[11] The compound also undergoes C-acylation.[12]
- **Precursor to Heterocyclic Compounds:** This enamine is an important precursor for synthesizing various heterocyclic compounds, such as pyridines and quinolines.[1]
- **Nucleophilic Addition:** The cyclohexene ring is susceptible to nucleophilic addition reactions, which can be used to introduce additional functional groups and construct more complex molecular structures.[1]
- **Formation of Imines and Enamines:** The compound's reactivity is central to nucleophilic addition reactions with amines, leading to the formation of imines and enamines.[1]
- **Industrial Applications:** Beyond laboratory synthesis, it is used in the agrochemical and cosmetics industries.[2][3] It also finds application as a solvent, a corrosion inhibitor, and a component in lubricants.[2][3] In materials science, it has been used in the formulation of specialty polymers and coatings to enhance durability.[5]

Spectroscopic Data

Spectroscopic data for 1-(N-morpholino)cyclohex-1-ene is available through various chemical databases. This includes ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, which are crucial for structure confirmation and purity assessment.[6][13]

Safety and Handling

1-(N-morpholino)cyclohex-1-ene is considered a hazardous substance and requires careful handling.[10][14]

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement	Precautionary Statements (selected)
Skin Irritation (Category 2)	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. [7] [9] [10]
Eye Irritation (Category 2)	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] [9] [10]
Specific Target Organ Toxicity (Single Exposure, Category 3)	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. [7] [9]

Handling Recommendations:

- Work in a well-ventilated area or under a fume hood.[\[10\]](#)
- Avoid contact with skin, eyes, and clothing.[\[10\]](#)
- Keep away from heat, sparks, and open flames.[\[10\]](#)
- Store in a refrigerator under an inert atmosphere, protected from moisture.[\[10\]](#)
- Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[9\]](#)[\[10\]](#)

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- To cite this document: BenchChem. [Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147254#physical-and-chemical-properties-of-1-n-morpholino-cyclohex-1-ene>]

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